![molecular formula C24H40Cl2N2O B560242 PB 28 dihydrochloride CAS No. 172907-03-8](/img/new.no-structure.jpg)
PB 28 dihydrochloride
Overview
Description
PB 28 dihydrochloride is a high-affinity selective sigma-2 receptor agonist.
Mechanism of Action
Target of Action
PB 28 dihydrochloride is a high-affinity σ2 receptor agonist . The σ2 receptor is a subtype of the sigma receptor, which is present in high density in the central nervous system and peripheral organs, and is overexpressed in many tumor cell lines .
Mode of Action
This compound interacts with its primary target, the σ2 receptor, by acting as an agonist . This means it binds to the receptor and activates it, leading to a biological response. It has a Ki value of 0.8 nM for the σ2 receptor, indicating a high affinity . It also has a Ki value of 15.2 nM for the σ1 receptor, suggesting it has some affinity for this receptor as well .
Biochemical Pathways
It has been shown to inhibit calcium release from the endoplasmic reticulum of sk-n-sh neuroblastoma cells . This suggests that it may interact with intracellular calcium signaling pathways.
Result of Action
This compound has been shown to inhibit electrically evoked twitch in guinea pig bladder and ileum . It also displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
PB 28 dihydrochloride is a high affinity σ2 receptor agonist . It displays minimal affinity at other receptors . It inhibits electrically evoked twitch in guinea pig bladder and ileum . It also displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells .
Cellular Effects
This compound has been shown to inhibit cell growth in various cancer cell lines . For instance, it inhibited growth of MCF-7 and multidrug-resistant MCF7 ADR cells, with IC50 values being 25 and 15 nM, respectively . This compound also decreased basal P-glycoprotein levels in the same cells .
Molecular Mechanism
This compound is an agonist of the sigma-2 receptor . It is derived from cyclohexylpiperazine . It inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells . It also modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer .
Dosage Effects in Animal Models
This compound treatment inhibited tumor growth in Panc02 tumor burden mice . Even though treatment was discontinued (on day 15), this compound also conferred a survival advantage for mice in this experiment .
Preparation Methods
PB 28 dihydrochloride can be synthesized through a series of chemical reactions involving cyclohexylpiperazine. The synthetic route typically involves the reaction of cyclohexylpiperazine with 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl chloride under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
PB 28 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Name: 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
Molecular Weight: Not specified
Purity: ≥99%
Receptor Affinity:
- Sigma-2 receptor: Ki = 0.8 nM
- Sigma-1 receptor: Ki = 15.2 nM
PB 28 dihydrochloride functions by selectively binding to sigma receptors, which are implicated in various physiological processes, including cell proliferation and apoptosis. Its ability to modulate these pathways makes it a candidate for therapeutic applications in oncology and neurology.
Antitumor Activity
This compound has demonstrated significant antiproliferative effects in various cancer cell lines:
- Breast Cancer: In studies involving MCF7 and MCF7 ADR cell lines, PB 28 inhibited cell growth with IC50 values of approximately 25 nM for MCF7 and 15 nM for the drug-resistant MCF7 ADR cells. The compound also decreased levels of P-glycoprotein, enhancing the efficacy of anthracycline drugs like doxorubicin through increased intracellular accumulation .
- Neuroblastoma and Glioma: The compound exhibited cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells, indicating potential use in treating neurogenic tumors .
Neurological Applications
Given its interaction with sigma receptors, this compound is also being explored for its potential neuroprotective properties:
- Anxiety and Depression: Sigma receptor ligands are hypothesized to play roles in modulating mood disorders. PB 28's activity at sigma receptors could lead to advancements in treatments for anxiety and depression .
Data Tables
Application Area | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Antitumor | MCF7 | 25 | Inhibition of growth |
Antitumor | MCF7 ADR | 15 | Inhibition of growth |
Antitumor | SK-N-SH Neuroblastoma | Not specified | Cytotoxic effects |
Antitumor | C6 Glioma | Not specified | Cytotoxic effects |
Case Study 1: Breast Cancer Treatment
A study published in Molecular Cancer Therapeutics demonstrated that PB 28 not only inhibited the growth of breast cancer cells but also enhanced the efficacy of doxorubicin. The combination treatment showed a significant increase in doxorubicin accumulation within the cells, suggesting that PB 28 could be used to overcome drug resistance .
Case Study 2: Neuroblastoma Effects
In a separate investigation into neuroblastoma cells, PB 28 was shown to induce cell death through mitochondrial pathways, highlighting its potential as an anticancer agent specifically targeting neurogenic tumors .
Comparison with Similar Compounds
PB 28 dihydrochloride is unique due to its high affinity and selectivity for sigma-2 receptors. Similar compounds include:
PB 28: The parent compound without the dihydrochloride form.
Cyclohexylpiperazine derivatives: Other derivatives of cyclohexylpiperazine that may have varying affinities for sigma receptors.
Biological Activity
PB 28 dihydrochloride, a cyclohexylpiperazine derivative, is recognized for its significant biological activity, particularly as a high-affinity sigma-2 receptor agonist. This compound has garnered attention in cancer research due to its potential antitumor properties and ability to enhance the efficacy of chemotherapeutic agents.
Sigma Receptor Affinity
This compound exhibits distinct affinities for sigma receptors:
- σ2 Receptor : Ki value of 0.8 nM
- σ1 Receptor : Ki value of 15.2 nM
These values indicate a strong selectivity for the σ2 receptor, which is implicated in various cellular processes including cell proliferation and apoptosis .
Antitumor Properties
Research has demonstrated that this compound possesses notable antitumor activity across different cancer cell lines. Key findings include:
- Cell Lines Studied : MCF7 (breast cancer) and MCF7 ADR (doxorubicin-resistant variant).
- Mechanism of Action :
Synergistic Effects with Chemotherapy
PB 28 has been shown to enhance the effects of doxorubicin, a common chemotherapeutic agent. The combination therapy resulted in:
- Increased intracellular accumulation of doxorubicin (approximately 50% in MCF7 and 75% in MCF7 ADR).
- A significant reduction in P-glycoprotein (P-gp) expression, which is often responsible for drug resistance .
Summary of Key Findings
Parameter | MCF7 Cells | MCF7 ADR Cells |
---|---|---|
IC50 (PB 28) | Nanomolar range | Nanomolar range |
Apoptosis Induction | Yes | Yes |
Increase in G0-G1 Phase Fraction | ~20% | ~20% |
Reduction in P-gp Expression | ~60% | ~90% |
Doxorubicin Accumulation Increase | ~50% | ~75% |
Study on PB 28's Mechanism
A pivotal study published in Molecular Cancer Therapeutics explored PB 28's mechanism in detail. It highlighted that PB 28 not only inhibited cell growth but also modified signaling pathways associated with apoptosis and drug resistance. The study concluded that PB 28 could serve as both an antitumor agent and a drug resistance modifier, particularly when used in conjunction with established chemotherapeutics like doxorubicin .
Additional Research Insights
Further investigations into PB 28's effects on other cancer types have indicated its potential utility beyond breast cancer:
- Neuroblastoma Models : PB 28 exhibited cytotoxic effects in SK-N-SH human neuroblastoma cell lines, suggesting broader applicability in treating various malignancies .
- Glioma Studies : Similar antiproliferative effects were noted in C6 rat glioma cells, reinforcing the compound's versatility as an anticancer agent .
Properties
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O.2ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRBJOQIBXACIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172907-03-8, 172906-90-0 | |
Record name | PB28 dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.